molecular formula C8H14ClNO B6276240 4-ethynyl-N-methyloxan-4-amine hydrochloride CAS No. 2763754-67-0

4-ethynyl-N-methyloxan-4-amine hydrochloride

Cat. No.: B6276240
CAS No.: 2763754-67-0
M. Wt: 175.7
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Description

4-ethynyl-N-methyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of oxan-4-amine, featuring an ethynyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-N-methyloxan-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with oxan-4-amine and an appropriate ethynylating agent.

    Ethynylation: The oxan-4-amine undergoes ethynylation to introduce the ethynyl group. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of an ethynyl halide.

    Methylation: The nitrogen atom is then methylated using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-N-methyloxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4-ethynyl-N-methyloxan-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-N-methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethynyl-N-methyloxan-4-amine: The non-hydrochloride form of the compound.

    4-methyloxan-4-amine hydrochloride: Lacks the ethynyl group but has similar structural features.

Uniqueness

4-ethynyl-N-methyloxan-4-amine hydrochloride is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

2763754-67-0

Molecular Formula

C8H14ClNO

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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